N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22FN3O2S2 and its molecular weight is 443.56. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several key components:
- Thiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
- Fluorophenyl Group : Enhances physicochemical properties, potentially improving efficacy.
- Mesitylamino Substituent : Imparts unique chemical characteristics that may affect biological interactions.
Anticancer Properties
Research indicates that compounds containing thiazole moieties often exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
A comparative study of similar thiazole derivatives revealed:
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
This compound | TBD | Anticancer |
4-Fluorothiazole | 10.5 | Antimicrobial |
Mesitylthiazolidinone | 8.7 | Anticancer |
The thiazole ring's contribution to these activities is well-documented, with studies indicating that structural modifications can significantly enhance efficacy against specific cancer types .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. Similar thiazole derivatives have been tested against various pathogens, including Gram-positive and Gram-negative bacteria.
Recent studies have demonstrated:
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 5.0 | Bactericidal |
Escherichia coli | 3.0 | Bactericidal |
Candida albicans | 7.0 | Fungicidal |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways, which is crucial in the fight against antibiotic-resistant strains .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving multi-step organic reactions:
- Formation of Thiazole Core : Typically synthesized via cyclization reactions involving appropriate precursors.
- Introduction of Mesitylamino Group : Achieved through amide coupling reactions.
- Final Coupling with Acetamide : This step finalizes the compound's structure.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacological profiles.
Case Studies and Research Findings
- In Vitro Studies : A recent in vitro study highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells with an IC50 value lower than that of standard chemotherapeutics .
- Animal Models : In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with the compound compared to control groups, indicating its potential as a therapeutic agent .
- Combination Therapy : Preliminary findings suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy, particularly against resistant cancer cell lines .
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S2/c1-13-8-14(2)21(15(3)9-13)26-19(27)10-18-11-29-22(25-18)30-12-20(28)24-17-6-4-16(23)5-7-17/h4-9,11H,10,12H2,1-3H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXRSNHGSZTKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.